1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea
Description
1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea is a synthetic urea derivative featuring a pyrimidine core substituted with dimethylamino and methyl groups. The molecule is further functionalized with a methylene linker and a urea bridge connected to a 2-ethoxyphenyl group.
Properties
IUPAC Name |
1-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3-(2-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-5-24-14-9-7-6-8-13(14)20-17(23)18-11-15-19-12(2)10-16(21-15)22(3)4/h6-10H,5,11H2,1-4H3,(H2,18,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWULPGWZRHOHND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=NC(=CC(=N2)N(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea typically involves the reaction of 4-(dimethylamino)-6-methylpyrimidine-2-carbaldehyde with 2-ethoxyaniline in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired urea derivative. Common reaction conditions include the use of solvents such as ethanol or methanol, and the reaction is often carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity of the final product. Purification steps such as crystallization or chromatography may be employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, resulting in a wide range of derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrimidine are effective inhibitors of fibroblast growth factor receptor (FGFR) tyrosine kinases, which are implicated in various cancers.
Case Study:
A study evaluated a series of N-aryl-N'-pyrimidin-4-yl ureas, demonstrating that specific substitutions led to potent inhibition of FGFR1, FGFR2, and FGFR3. The compound showed significant antitumor activity in RT112 bladder cancer xenograft models, indicating its potential as a new anticancer agent .
| Compound | Target | IC50 (µM) | In Vivo Efficacy |
|---|---|---|---|
| NVP-BGJ398 | FGFR1/2/3 | < 0.05 | Significant tumor reduction in models |
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of urea derivatives. Compounds with similar structures have been reported to inhibit various inflammatory pathways.
Case Study:
In a study focusing on the synthesis of urea derivatives, it was found that certain compounds exhibited anti-inflammatory effects through the inhibition of cytokine production. This suggests that this compound could be further explored for its anti-inflammatory applications .
| Compound | Inflammatory Marker | Effect |
|---|---|---|
| Urea Derivative A | TNF-alpha | Decreased by 40% |
| Urea Derivative B | IL-6 | Decreased by 50% |
Neuroprotective Effects
Emerging research points to the neuroprotective effects of pyrimidine derivatives, suggesting their potential use in treating neurodegenerative diseases.
Case Study:
A recent investigation into pyrimidine-based compounds revealed that they could protect neuronal cells from oxidative stress-induced apoptosis. This property opens avenues for the development of treatments for conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Pyrimidinyl Biphenylurea Derivatives
highlights five pyrimidinyl biphenylureas (8e–8i) with structural similarities to the target compound. Key differences include:
| Compound ID | Substituents on Phenyl Rings | Melting Point (°C) | Key Structural Features |
|---|---|---|---|
| 8e | 4-fluorophenyl | 202–205 | Fluorine substituent enhances electronegativity |
| 8f | 4-cyanophenyl | 146–149 | Cyano group increases polarity |
| 8g | 4-iodophenyl | 230–232 | Iodo substituent adds steric bulk |
| 8h | 3-fluorophenyl | 116–119 | Meta-fluorine alters binding geometry |
| 8i | 4-(trifluoromethyl)phenyl | Not reported | Trifluoromethyl boosts lipophilicity |
Comparison with Target Compound :
- The 2-ethoxyphenyl group in the target compound introduces a larger, more lipophilic substituent compared to the smaller halogens (e.g., F, I) or polar groups (e.g., CN) in 8e–8i. This may enhance membrane permeability but reduce aqueous solubility .
- The dimethylamino-pyrimidine core is conserved across all compounds, suggesting shared mechanisms of action, such as hydrogen bonding with biological targets.
Chlorophenyl Urea Analog (BK10124)
describes BK10124 (1-(2-chloro-4-methylphenyl)-3-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}urea), which differs from the target compound by substituting the 2-ethoxyphenyl group with a 2-chloro-4-methylphenyl moiety.
| Property | BK10124 | Target Compound |
|---|---|---|
| Molecular Formula | C₁₆H₂₀ClN₅O | Likely C₁₇H₂₄N₆O₂ (estimated) |
| Molecular Weight | 333.8 g/mol | ~360–370 g/mol |
| Substituent Effects | Chlorine increases electrophilicity | Ethoxy enhances lipophilicity |
The ethoxy group in the target compound likely improves metabolic stability compared to BK10124’s chlorine, which may be prone to oxidative dehalogenation .
Triazine- and Oxazolidinone-Based Ureas
and describe urea derivatives with triazine (e.g., 18 in ) or oxazolidinone cores. These compounds exhibit distinct physicochemical profiles:
- Triazine-based ureas (e.g., compound 18) feature a planar, electron-deficient core, enabling π-π stacking interactions absent in pyrimidine derivatives.
Pharmacological and Physicochemical Insights
While direct activity data for the target compound are unavailable, inferences can be drawn from analogs:
- Lipophilicity : The ethoxy group (estimated logP contribution: +1.0) increases lipophilicity relative to fluorine-substituted compounds (8e, 8h; logP ~+0.14) but remains less lipophilic than trifluoromethyl derivatives (8i; logP ~+0.88) .
Biological Activity
The compound 1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 1797655-23-2 |
| Molecular Formula | C₁₆H₁₈N₄O |
| Molecular Weight | 318.34 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
The biological activity of this compound is primarily linked to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The dimethylamino group enhances its binding affinity, while the pyrimidine moiety contributes to the specificity of its action.
Pharmacological Effects
- Anticancer Activity : Preliminary studies suggest that compounds similar to this structure exhibit inhibitory effects on specific kinases involved in cancer progression, notably CDK4/6. These kinases are critical in cell cycle regulation, and their inhibition can lead to reduced tumor growth .
- Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .
- Neuroprotective Effects : Research indicates that related compounds can modulate neurotransmitter systems, potentially offering neuroprotective benefits in models of neurodegenerative diseases .
Case Studies
- Inhibition of CDK4/6 Kinases : A study demonstrated that a structurally similar compound effectively inhibited CDK4/6 with IC50 values in the nanomolar range, showcasing selectivity over other kinases. This selectivity is crucial for minimizing side effects in cancer therapies .
- Antimicrobial Efficacy : In vitro tests revealed that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential for development as an antibiotic agent .
- Neuroprotection in Animal Models : Animal studies have shown that related compounds can reduce oxidative stress markers and improve cognitive function in models of Alzheimer's disease, highlighting their therapeutic potential in neurodegenerative conditions .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the dimethylamino and pyrimidine groups have been explored to enhance potency and selectivity against target proteins.
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding interactions of this compound with target enzymes. These studies suggest that hydrogen bonding and hydrophobic interactions play significant roles in its binding affinity .
Q & A
Q. What synthetic routes are recommended for 1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving pyrimidine core functionalization and urea coupling. For example:
- Step 1 : React 4-(dimethylamino)-6-methylpyrimidin-2-amine with a bromomethylating agent (e.g., bromoacetaldehyde) to introduce the methylene bridge.
- Step 2 : Couple the intermediate with 2-ethoxyphenyl isocyanate under inert conditions (e.g., dry THF, 0–5°C) to form the urea moiety .
- Optimization : Use catalysts like DMAP or triethylamine to enhance reactivity. Monitor reaction progress via TLC or HPLC. Yields can improve by controlling stoichiometry (1:1.2 molar ratio of amine to isocyanate) and using high-purity reagents .
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromomethylation | Bromoacetaldehyde, DMF, 60°C | 65–70 |
| Urea Coupling | 2-Ethoxyphenyl isocyanate, THF, 0°C | 75–80 |
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Expect signals for dimethylamino protons (δ 2.8–3.1 ppm, singlet), ethoxy group (δ 1.3–1.5 ppm triplet for CH₃, δ 4.0–4.2 ppm quartet for OCH₂), and aromatic protons (δ 6.8–7.5 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O, δ 155–160 ppm) and pyrimidine ring carbons (δ 160–170 ppm) .
- FTIR : Identify urea C=O stretch (~1640–1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ expected for C₁₇H₂₄N₅O₂: 354.1932) .
Advanced Research Questions
Q. How can researchers design robust in vitro assays to evaluate anticancer activity, and what controls are essential?
- Methodological Answer :
- Cell Lines : Use panels (e.g., MCF-7, HeLa, A549) to assess selectivity. Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO).
- Dose-Response : Test concentrations from 1 nM–100 µM. Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism).
- Mechanistic Assays :
- Apoptosis : Annexin V/PI staining with flow cytometry.
- Cell Cycle : Propidium iodide staining for G1/S/G2-M phase analysis .
- Data Validity : Replicate experiments ≥3 times. Use ANOVA with post-hoc tests (p<0.05).
Q. How can contradictions in reported biological activities of pyrimidine derivatives be resolved?
- Methodological Answer : Contradictions often arise from:
- Experimental Variability : Differences in cell culture conditions (e.g., serum concentration, passage number). Standardize protocols (e.g., ATCC guidelines).
- Structural Analogues : Subtle substituent changes (e.g., ethoxy vs. methoxy groups) drastically alter activity. Perform SAR studies using analogues with systematic substitutions .
- Assay Sensitivity : Compare results across multiple assays (e.g., MTT vs. clonogenic survival). Validate findings with orthogonal methods (e.g., Western blot for target protein inhibition) .
Q. What computational methods predict environmental fate, and how can they be experimentally validated?
- Methodological Answer :
- QSAR Models : Predict biodegradation (e.g., EPI Suite) or toxicity (e.g., ECOSAR). Focus on logP (hydrophobicity) and persistence scores .
- Molecular Dynamics (MD) : Simulate interactions with soil organic matter or aquatic enzymes.
- Validation :
- Soil Half-Life : Conduct OECD 307 tests (aerobic degradation in soil).
- Aquatic Toxicity : Use Daphnia magna acute toxicity assays (OECD 202) .
Data Contradiction Analysis Example
Scenario : Conflicting reports on cytotoxicity (IC₅₀ = 10 µM vs. 50 µM in similar cell lines).
Resolution Steps :
Replicate Studies : Use identical cell lines, culture media, and incubation times.
Compound Purity : Verify via HPLC (>95% purity; impurities can skew results).
Assay Conditions : Ensure consistent ATP levels (e.g., luminescence vs. colorimetric detection).
Statistical Power : Increase sample size (n ≥ 6) to reduce variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
